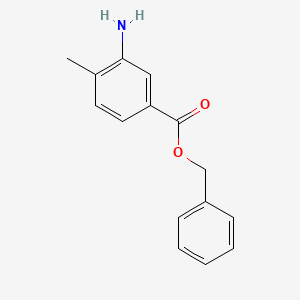

Benzyl 3-amino-4-methylbenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl 3-amino-4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-7-8-13(9-14(11)16)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWXSEYAIIFGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Direct Separation on a Chiral Stationary Phase Csp :this is the Most Common and Direct Method for Enantiomeric Separation.bohrium.comit Utilizes an Hplc Column Where the Stationary Phase Itself is Chiral.yakhak.orgenantiomers Interact Differently with the Csp, Forming Transient Diastereomeric Complexes with Different Stabilities. This Leads to Different Retention Times and Allows for Their Separation.chromsoc.jppolysaccharide Based Csps, Such As Those Derived from Cellulose or Amylose Coated on a Silica Support E.g., Chiralcel® or Chiralpak® Columns , Are Widely Used and Have Proven Effective for Separating a Broad Range of Chiral Compounds, Including Those with Amine Functionalities.bohrium.comyakhak.orgchromsoc.jpthe Choice of Mobile Phase, Typically a Mixture of an Alkane Like Hexane and an Alcohol Like Isopropanol , is Crucial for Optimizing the Separation.

Table 2: Illustrative HPLC Parameters for Chiral Purity Analysis of a Derivative

This table presents a typical method for the direct enantiomeric separation of a chiral amine derivative on a Chiral Stationary Phase.

| Parameter | Typical Setting | Purpose |

| HPLC System | Agilent, Waters, or equivalent with UV or DAD detector | The instrument platform for liquid chromatographic separation. |

| Column | Chiralpak® AD-H or Chiralcel® OD-H (Amylose or Cellulose (B213188) derivative on silica (B1680970) gel), 250 x 4.6 mm, 5 µm | A Chiral Stationary Phase that enables differential interaction with enantiomers, leading to separation. yakhak.orgchromsoc.jp |

| Mobile Phase | Isocratic mixture, e.g., Hexane (B92381) / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | The solvent system that carries the sample through the column. The alcohol modifies retention, and the amine improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Column Temp. | 25 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | Monitors the column eluent for the presence of the analyte based on its UV absorbance. |

| Injection Volume | 10 µL | The volume of the sample introduced into the system. |

| Sample Prep | Dissolve in mobile phase or a compatible solvent (e.g., Isopropanol) to a concentration of approx. 0.5-1.0 mg/mL | Prepares the sample for analysis by dissolving it in a solvent suitable for the chromatographic conditions. |

Chemical Reactivity and Transformation Studies of Benzyl 3 Amino 4 Methylbenzoate

Reactions Involving the Aromatic Amino Group

The presence of the primary aromatic amino group (-NH₂) is a key driver of the compound's reactivity, allowing for a variety of substitution and condensation reactions.

The nucleophilic amino group of benzyl (B1604629) 3-amino-4-methylbenzoate readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives (amides). This reaction is fundamental in modifying the electronic properties of the amine and is a common step in the synthesis of more complex molecules.

For instance, the related compound, methyl 4-amino-3-methylbenzoate, is acylated using butyryl chloride in chloroform (B151607) to produce methyl 4-butyrylamino-3-methylbenzoate. researchgate.net This transformation highlights the typical conditions for acylating the amino group while leaving the ester function intact. Another example involves the reaction of 4-amino-3-methylbenzoic acid with a mixed anhydride (B1165640) of benzoyl-L-tyrosine to yield benzoyl-L-tyrosyl-4-amino-3-methylbenzoic acid, demonstrating amide bond formation with more complex acylating agents. google.com

Table 1: Examples of Acylation Reactions on the 3-amino-4-methylbenzoate Scaffold

| Reactant | Acylating Agent | Product | Reference |

|---|---|---|---|

| Methyl 4-amino-3-methylbenzoate | Butyryl chloride | Methyl 4-butyrylamino-3-methylbenzoate | researchgate.net |

These reactions are typically carried out in an inert organic solvent, sometimes in the presence of a base to neutralize the acid byproduct (e.g., HCl) formed during the reaction. google.com

The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (like hydrochloric acid) at low temperatures (0-5 °C). chemicalbook.com The resulting diazonium salt is a highly versatile intermediate.

A key application of diazonium salts is in azo coupling reactions, where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring (the coupling component), such as a phenol (B47542) or an aniline (B41778), to form an azo compound (-N=N-). chemrevlett.comresearchgate.net For example, methyl 3-amino-4-methylbenzoate can be diazotized and then coupled with phenol in a basic solution to produce (5-Carbomethoxy-2-methylphenyl)(4-hydroxyphenyl)diazene, a reddish azo dye. chemicalbook.com

Table 2: Diazotization and Azo Coupling of Methyl 3-amino-4-methylbenzoate

| Step | Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| 1. Diazotization | Methyl 3-amino-4-methylbenzoate, 6N HCl, Sodium Nitrite (NaNO₂) | Diazonium salt of methyl 3-amino-4-methylbenzoate | - | chemicalbook.com |

The diazonium group can also be replaced by a variety of other substituents (e.g., -H, -OH, -halogen, -CN) in Sandmeyer-type reactions, further expanding the synthetic utility of benzyl 3-amino-4-methylbenzoate.

The amino group can act as a nucleophile in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. rdd.edu.iq This reaction typically involves heating the amine and the carbonyl compound, often with acid catalysis and removal of the water formed.

For example, the methyl ester analog, methyl 3-amino-4-methylbenzoate, reacts with 4-proparg-1-yloxybenzaldehyde to form the corresponding Schiff base, methyl 4-methyl-3-((4-(proparg-1-yloxy)benzyl)amino)benzoate. chemicalbook.com The formation of the C=N (imine) bond is characteristic of this reaction. rdd.edu.iq Schiff bases are important intermediates in organic synthesis and many possess interesting biological activities. science.gov The general synthesis of Schiff bases often involves refluxing the primary amine and the carbonyl compound in a suitable solvent like ethanol (B145695). researchgate.net

Table 3: Schiff Base Formation

| Amine Reactant | Carbonyl Reactant | Product | Reference |

|---|---|---|---|

| Methyl 3-amino-4-methylbenzoate | 4-Proparg-1-yloxybenzaldehyde | Methyl 4-methyl-3-((4-(proparg-1-yloxy)benzyl)amino)benzoate | chemicalbook.com |

Transformations of the Ester Moiety

The benzyl ester group provides another site for chemical modification, primarily through hydrolysis or reduction.

The benzyl ester group can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 3-amino-4-methylbenzoic acid, and benzyl alcohol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This is a reversible process where the ester is heated with water in the presence of a strong acid catalyst.

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction involving treatment of the ester with a strong base, such as sodium hydroxide (B78521). The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the free carboxylic acid.

The ester functionality can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are typically required for this transformation. The reduction of the benzyl ester would yield (3-amino-4-methylphenyl)methanol.

As an analogous example, 3-bromo-4-methylbenzoic acid is reduced to 3-bromo-4-methylbenzyl alcohol using diborane. nih.gov The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), at temperatures ranging from -5 °C to room temperature. nih.gov This method provides a pathway to convert the ester group into a benzylic alcohol, which is another valuable functional group for further synthetic elaboration.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the presence of the amino (-NH₂) and methyl (-CH₃) groups. Both are electron-donating groups, increasing the nucleophilicity of the ring. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to it. The methyl group is a weaker activating group, also directing ortho and para. In this specific molecule, the positions ortho and para to the strongly activating amino group are key sites for substitution.

Conversely, for nucleophilic aromatic substitution (SNAr), the aromatic ring must typically be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups. The electron-rich nature of the benzene ring in this compound makes it generally unreactive towards nucleophilic attack unless a leaving group is present and the reaction is driven under harsh conditions or via an alternative mechanism like the formation of a benzyne (B1209423) intermediate.

Electrophilic Aromatic Substitution:

Published research on compounds with the same 3-amino-4-methylbenzoyl core provides insight into the likely outcomes of electrophilic substitution reactions.

Halogenation: The bromination of 3-amino-4-methylbenzoic acid using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C has been reported to yield a product where the bromine atom is introduced at the position opposite (para) to the amino group. echemi.com This suggests that direct bromination of this compound would likely occur at the C6 position. Another approach involves the diazotization of 3-amino-4-methylbenzoic acid followed by a Sandmeyer-type reaction with cuprous bromide (CuBr) to produce 3-bromo-4-methylbenzoic acid. nih.gov

Nitration: The nitration of related aminobenzoate derivatives has been documented. For instance, the nitration of methyl 4-amino-3-methylbenzoate can be achieved to introduce a nitro group onto the aromatic ring. researchgate.net Given the directing effects of the amino and methyl groups in this compound, nitration would be expected to occur at the positions ortho or para to the amino group. Specifically, the position para to the amino group (C6) is sterically more accessible.

The following table summarizes expected electrophilic substitution reactions on the aromatic ring of this compound based on the reactivity of analogous compounds.

| Reaction | Reagents | Expected Major Product(s) | Reference |

| Bromination | NBS, DMF | Benzyl 3-amino-6-bromo-4-methylbenzoate | echemi.com |

| Bromination (via diazonium salt) | 1. NaNO₂, H₂SO₄2. CuBr | Benzyl 3-bromo-4-methylbenzoate | nih.gov |

| Nitration | HNO₃, H₂SO₄ | Benzyl 3-amino-4-methyl-6-nitrobenzoate | researchgate.net |

Interactive Data Table: Predicted Electrophilic Aromatic Substitutions

| Reagent 1 | Reagent 2 | Predicted Product |

| N-Bromosuccinimide | Dimethylformamide | Benzyl 3-amino-6-bromo-4-methylbenzoate |

| Sodium Nitrite, Sulfuric Acid | Cuprous Bromide | Benzyl 3-bromo-4-methylbenzoate |

| Nitric Acid | Sulfuric Acid | Benzyl 3-amino-4-methyl-6-nitrobenzoate |

Nucleophilic Aromatic Substitution:

Direct nucleophilic aromatic substitution on the unsubstituted benzene ring of this compound is unlikely due to the ring's electron-rich character. However, if a halogen atom were present on the ring, particularly activated by an electron-withdrawing group, SNAr could become feasible. For example, a halogenated derivative of this compound could potentially undergo substitution with strong nucleophiles under forcing conditions.

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound to participate in such reactions, it would typically first need to be converted into an aryl halide or triflate, creating a suitable handle for catalysts like palladium, nickel, or copper.

Drawing parallels from related structures, a bromo-substituted derivative of this compound could undergo various cross-coupling reactions.

Suzuki Coupling: A palladium-catalyzed Suzuki coupling between an aryl bromide and a boronic acid is a common method for forming biaryl compounds. It is plausible that a brominated derivative of this compound could be coupled with various aryl or heteroaryl boronic acids.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds. An aryl bromide derivative of the target molecule could react with a variety of amines to introduce new amino substituents.

Carbonylation: A patent describes the reaction of N-(4-bromo-2-methylphenyl)-butanamide with carbon monoxide and methanol (B129727) in the presence of a palladium catalyst to form a methyl benzoate (B1203000) derivative. google.com This indicates that a brominated form of this compound could potentially undergo palladium-catalyzed carbonylation to introduce a carboxyl or ester group.

The table below outlines potential metal-catalyzed cross-coupling reactions starting from a hypothetical brominated derivative of this compound.

| Reaction Name | Substrate | Coupling Partner | Catalyst System (Example) | Expected Product Type | Reference |

| Suzuki Coupling | Benzyl 3-amino-6-bromo-4-methylbenzoate | Arylboronic acid | Pd(PPh₃)₄, base | 6-Aryl substituted benzyl benzoate | google.com |

| Buchwald-Hartwig Amination | Benzyl 3-amino-6-bromo-4-methylbenzoate | Amine (R₂NH) | Pd catalyst, phosphine (B1218219) ligand, base | 6-Amino substituted benzyl benzoate | google.com |

| Carbonylation | Benzyl 3-amino-6-bromo-4-methylbenzoate | Carbon monoxide, alcohol | Pd catalyst | Benzoate dicarboxylate derivative | google.com |

Interactive Data Table: Potential Metal-Catalyzed Cross-Coupling Reactions of a Brominated Derivative

| Reaction Type | Coupling Partner | Example Catalyst | Product Class |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | 6-Phenyl substituted derivative |

| Buchwald-Hartwig Amination | Piperidine | Pd(dba)₂, BINAP | 6-Piperidinyl substituted derivative |

| Carbonylation | CO, Methanol | Pd(OAc)₂, dppf | Dicarboxylic acid ester derivative |

Synthesis and Characterization of Benzyl 3 Amino 4 Methylbenzoate Derivatives and Analogues

Design Principles for Structural Modification and Derivatization

The rationale for modifying the structure of Benzyl (B1604629) 3-amino-4-methylbenzoate is rooted in established principles of medicinal chemistry and materials science. The goal is to systematically alter its properties by modifying its three main functional regions: the benzyl ester, the aromatic ring, and the amino and methyl substituents. The presence of the amino group allows for extensive chemical modification, which is useful in synthesizing more complex molecules. ontosight.ai

Key design principles include:

Modulation of Electronic Properties: The reactivity and interaction of the molecule with biological targets or other chemical species are heavily influenced by the electron density distribution across the aromatic ring. acs.org Substituents can be chosen based on their Hammett constants (σ), which quantify their electron-donating or electron-withdrawing nature. libretexts.org For instance, introducing electron-withdrawing groups (e.g., nitro, halo) can increase the electrophilicity of the aromatic ring and affect the pKa of the amino group. Conversely, electron-donating groups (e.g., alkoxy, alkyl) can increase electron density. acs.orglibretexts.org

Alteration of Steric Profile: The size and shape of the molecule are critical for its ability to fit into binding pockets of enzymes or receptors. Modifications to the benzyl group or the substituents on the phenyl ring can introduce steric hindrance, which may enhance selectivity for a specific target or alter the rate of metabolic reactions.

Enhancement of Lipophilicity/Hydrophilicity: The balance between water and lipid solubility (lipophilicity) is a crucial determinant of a compound's pharmacokinetic profile. The benzyl group contributes significantly to the molecule's lipophilicity. Replacing it with smaller alkyl groups (e.g., methyl, ethyl) would increase water solubility, while larger or more complex aryl or alkyl groups would increase lipid solubility. These modifications are critical for controlling absorption and distribution.

Introduction of New Functional Groups: The existing amino and ester functionalities can be used as handles to introduce new reactive groups, linkers, or pharmacophores. rsc.org For example, the amino group can be acylated to form amides, or the benzyl group can be functionalized with additional reactive sites, transforming the initial scaffold into a polyfunctionalized and more complex structure. sapub.org

Synthesis of Variously Substituted Benzyl 3-amino-4-methylbenzoate Analogues

The synthesis of analogues typically begins with the precursor, 3-amino-4-methylbenzoic acid, which can be prepared from commercially available starting materials. The core synthetic operation is often an esterification reaction, followed by or preceded by modifications to other parts of the molecule. rasayanjournal.co.innih.gov

The benzyl ester can be readily replaced by other alcohol moieties through several standard synthetic routes. The choice of alcohol dictates the resulting ester group.

Direct Esterification: The most common method involves the acid-catalyzed reaction of 3-amino-4-methylbenzoic acid with a desired alcohol (e.g., ethanol (B145695), propanol, substituted benzyl alcohols). askfilo.com This reaction, often carried out under reflux, directly yields the corresponding ester. For example, reacting 3-amino-4-methylbenzoic acid with ethanol in the presence of hydrochloric acid produces Ethyl 3-amino-4-methylbenzoate. nih.gov

Transesterification: An alternative route involves the reaction of an existing simple ester, like Methyl 3-amino-4-methylbenzoate, with a different alcohol in the presence of a transesterification catalyst. google.com This method is particularly useful for introducing larger or more complex alcohol groups.

These methods allow for the synthesis of a diverse library of ester analogues, as shown in the table below.

| Ester Group | Precursor Alcohol | Synthetic Method | Reference |

| Methyl | Methanol (B129727) | Acid-catalyzed esterification | ontosight.ai |

| Ethyl | Ethanol | Acid-catalyzed esterification | nih.gov |

| Propyl | Propanol | Acid-catalyzed esterification | askfilo.com |

| Substituted Benzyl | Substituted Benzyl Alcohol | Acid-catalyzed esterification | |

| 2-(Piperidin-1-yl)ethyl | 2-(Piperidin-1-yl)ethanol | Esterification | rsc.org |

The aromatic ring of this compound offers two primary sites for modification: the C3-amino group and the C4-methyl group.

Amino Group Modifications: The nucleophilic amino group is a versatile handle for derivatization.

N-Alkylation: Reductive amination provides a pathway to introduce alkyl groups. For instance, reacting an aminobenzoic acid with an aldehyde (like 4-hydroxybenzaldehyde) in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH(OAc)₃) yields an N-benzylated product. nih.gov

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This introduces a new carbonyl function and can significantly alter the electronic properties of the system.

Diazotization: The amino group can be converted to a diazonium salt (–N₂⁺) by treatment with nitrous acid (e.g., NaNO₂ in acid). rasayanjournal.co.in This highly reactive intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents, including halides, cyano, or hydroxyl groups.

Methyl Group Modifications: While the methyl group is generally less reactive than the amino group, it can be functionalized under specific conditions, typically involving free-radical reactions.

Benzylic Halogenation: Using reagents like N-bromosuccinimide (NBS) under UV irradiation, a halogen can be introduced onto the methyl group, forming a benzylic halide. This reactive intermediate can then be used for subsequent nucleophilic substitution reactions.

The table below summarizes some key derivatization reactions.

| Position | Reaction Type | Reagents | Product Type | Reference |

| Amino (C3) | N-Alkylation | Aldehyde, NaBH(OAc)₃ | Secondary Amine | nih.gov |

| Amino (C3) | N-Acylation | Acyl Chloride, Base | Amide | |

| Amino (C3) | Diazotization/Coupling | NaNO₂, Acid; Coupling partner | Azo Compound | rasayanjournal.co.in |

| Methyl (C4) | Benzylic Bromination | NBS, Light/Heat | Benzyl Bromide | N/A |

Preparation of Polyfunctionalized Compounds Incorporating the Benzoate (B1203000) Scaffold

The this compound scaffold is a valuable building block for creating larger, polyfunctional molecules. beilstein-journals.org Its inherent functionalities allow it to be integrated into more complex heterocyclic systems or oligomeric structures.

Researchers have utilized aminobenzoates as key intermediates in multi-step syntheses. For example, the amino group can act as a nucleophile to initiate the formation of fused ring systems. By reacting the aminobenzoate with α,β-bifunctional reagents, complex heterocyclic structures such as pyrimidines, pyrazoles, or quinazolines can be constructed. sapub.orgscirp.org

In one synthetic approach, a related compound, 3-amino-4-(benzylamino)benzoic acid, is synthesized in a two-step process involving nucleophilic substitution followed by reduction, highlighting how the core aminobenzoate structure can be elaborated into a more complex, polyfunctional molecule. Furthermore, aminobenzoic acid derivatives are used in multicomponent reactions, such as the Ugi reaction, to rapidly generate libraries of complex N-acyl amino acid amides, demonstrating the utility of the scaffold in combinatorial chemistry. researchgate.net

Comparative Reactivity and Synthetic Accessibility of Related Derivatives

The ease of synthesizing derivatives of this compound depends on the targeted modification. The reactivity of the functional groups is a key consideration.

Esterification vs. Amine Reactions: Generally, reactions involving the amino group (e.g., acylation, alkylation) are highly efficient and proceed under mild conditions due to its nucleophilicity. Standard esterification, while a robust method, often requires harsher conditions like strong acid catalysis and heat. nih.govaskfilo.com Transesterification can be an alternative but may require specific catalysts. google.com

Influence of Substituents: The electronic nature of substituents on the aromatic ring significantly impacts the reactivity of other functional groups. libretexts.orgresearchgate.net Electron-withdrawing groups (like a nitro group) decrease the nucleophilicity of the amino group, making it less reactive towards electrophiles. However, these same groups can activate the ester carbonyl group towards nucleophilic attack, such as during hydrolysis. libretexts.orgacs.org Conversely, electron-donating groups enhance the nucleophilicity of the amine while slightly deactivating the ester carbonyl.

Synthetic Accessibility:

Ester Analogues: A wide variety of ester analogues are highly accessible, limited only by the commercial availability of the corresponding alcohols. rsc.orgaskfilo.com

Amine Derivatives: N-acylated and N-alkylated derivatives are also readily accessible due to the high reactivity of the amino group and the wide availability of acylating and alkylating agents. nih.gov

Ring-Substituted Derivatives: Introducing new substituents onto the aromatic ring itself (other than at the existing positions) is the most challenging modification. This typically requires a de novo synthesis starting from an already substituted benzene (B151609) ring, as direct electrophilic aromatic substitution on the highly functionalized this compound ring would likely lead to a mixture of products and potential side reactions.

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide a detailed view of the molecular framework, functional groups, and electronic environment of Benzyl (B1604629) 3-amino-4-methylbenzoate.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on both the benzoate (B1203000) and benzyl moieties, the benzylic protons, the methyl protons, and the amine protons. The protons on the substituted benzoate ring would likely appear as complex multiplets due to their coupling patterns. The five protons of the benzyl group's phenyl ring would also produce signals in the aromatic region. The benzylic CH₂ protons would likely be observed as a singlet, while the methyl group attached to the benzoate ring would also present as a singlet. The chemical shift of the amino (-NH₂) protons can vary and may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the ester, the various aromatic carbons, the benzylic carbon, and the methyl carbon. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing ester group.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between neighboring protons, aiding in the assignment of the aromatic multiplets. HSQC would correlate each proton with its directly attached carbon atom, providing unambiguous C-H connections.

A representative, though not identical, ¹H NMR spectral data for a related compound, Methyl 3-amino-4-methylbenzoate, is provided in the supporting information of some studies, which can serve as a reference for interpreting the spectrum of the benzyl ester. rsc.orgchemicalbook.com

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within a molecule. masterorganicchemistry.com The IR spectrum of Benzyl 3-amino-4-methylbenzoate would be expected to exhibit several key absorption bands. A strong, sharp peak characteristic of the carbonyl (C=O) stretch of the ester group would be prominent, typically appearing in the range of 1750-1735 cm⁻¹. masterorganicchemistry.com The N-H stretching vibrations of the primary amine group would likely be observed as two distinct bands in the region of 3500-3300 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and benzylic groups would be seen just below 3000 cm⁻¹. masterorganicchemistry.com Furthermore, C-O stretching of the ester and C-N stretching of the amine would also be present in the fingerprint region. The NIST WebBook provides IR spectral data for the related 4-Amino-3-methylbenzoic acid, which shows characteristic amine and carboxylic acid stretches. nist.gov

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3500-3300 (two bands) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=O Stretch (Ester) | 1750-1735 |

| C-O Stretch (Ester) | 1300-1000 |

| C-N Stretch (Amine) | 1350-1080 |

This table is based on general IR absorption frequencies and data from related compounds.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. mnstate.eduacs.org For this compound (C₁₅H₁₅NO₂), HRMS would provide an exact mass measurement with a high degree of accuracy, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural information. Key fragmentation pathways would likely involve the cleavage of the benzyl group, the loss of the ester functionality, and fragmentation of the aromatic rings. The molecular ion peak (M+) would be expected, along with other significant fragment ions. mnstate.edu While direct HRMS data for the title compound is not cited, the principles of mass spectrometry on similar aromatic esters are well-established. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

The solid-state architecture of this compound would be dictated by a variety of intermolecular interactions.

Hydrogen Bonding: The primary amine group is a key hydrogen bond donor and can form N-H···O hydrogen bonds with the carbonyl oxygen of the ester group on neighboring molecules. This type of interaction is a significant factor in the crystal packing of related structures. nih.govresearchgate.net These hydrogen bonds can lead to the formation of dimers or extended chains and networks within the crystal lattice. acs.org

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net For a related Schiff base, Hirshfeld analysis revealed that H···H, H···O/O···H, and H···C/C···H contacts are the most significant contributors to the crystal packing. iucr.orgiucr.org Similar analysis for this compound would likely show a predominance of H···H contacts due to the abundance of hydrogen atoms, as well as significant contributions from H···O and C-H···π interactions involving the aromatic rings. researchgate.net

Polymorphism and Co-crystallization Studies of this compound

Extensive searches of scientific literature and chemical databases have revealed no specific studies on the polymorphism or co-crystallization of this compound. The following sections detail the current void in research for this particular compound.

Polymorphism Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit varying physicochemical properties, including solubility, melting point, and stability, which are critical in the pharmaceutical industry.

Currently, there are no published studies that have investigated or identified any polymorphic forms of this compound. Therefore, no data on different crystal packings or conformational polymorphisms for this specific molecule are available.

Co-crystallization Efforts

Co-crystallization is a technique used to design multi-component crystals of a target molecule and a co-former, which are held together by non-covalent interactions. This method is often employed to enhance the properties of active pharmaceutical ingredients.

There is no available research detailing any attempts or successes in forming co-crystals of this compound with any co-former. As such, no data on potential co-crystal structures or their characterization exists in the public domain.

Due to the absence of research in this area, no data tables of polymorphic or co-crystal forms can be provided.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of a molecule. These methods solve, or approximate solutions to, the Schrödinger equation for the given molecular system.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. ntnu.no It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. ntnu.no The process involves using a functional, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-31G+(d,p) or 6-311++G(d,p), to calculate the electron density and, from it, the total energy of the molecule. nih.govup.ac.zanih.gov By systematically adjusting the positions of the atoms to minimize this energy, the equilibrium geometry of the molecule is determined. ntnu.no

For molecules similar to Benzyl (B1604629) 3-amino-4-methylbenzoate, DFT calculations have been successfully used to predict key geometric parameters. bohrium.com These calculations provide data on bond lengths, bond angles, and dihedral (torsional) angles. nih.gov For instance, in related aromatic ester structures, the planarity of the benzene (B151609) rings and the orientation of the ester and substituent groups are key outputs of geometry optimization. bohrium.com The accuracy of these theoretical predictions is often validated by comparing them with experimental data obtained from techniques like X-ray crystallography, where a good correlation between the calculated and experimental values indicates a high-quality computational model. bohrium.com

Table 1: Representative Theoretical Bond Lengths and Angles for a Related Schiff Base Optimized with DFT This table presents data for a different, but structurally related, molecule to illustrate the type of information obtained from DFT calculations.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C=O | 1.21 |

| C-C (Benzene Ring Avg.) | 1.39 | |

| C-H | 1.08 | |

| C=N | 1.28 |

Data sourced from a study on 3-(p-Methylbenzyl)-4-(4-methylthiobenzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one. epstem.net

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactions and electronic properties. nih.govelixirpublishers.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for describing the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govirjweb.com A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower stability. nih.govnih.gov Conversely, a large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to remove an electron from the HOMO and excite it to the LUMO. irjweb.com These energy values and the resulting gap are calculated using the same DFT methods employed for geometry optimization. ntu.edu.iq

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Related Benzyl Compound This table shows representative FMO data for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate to illustrate the concept.

| Parameter | Energy (eV) |

| E(HOMO) | -0.26751 |

| E(LUMO) | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

Data indicates that the small energy gap is associated with high chemical reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is plotted over the molecule's electron density, using a color-coded scheme to represent different potential values. researchgate.net

Red regions indicate areas of most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and often correspond to the location of lone pairs on electronegative atoms like oxygen or nitrogen. nih.govresearchgate.net

Blue regions represent areas of most positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically located around hydrogen atoms. nih.govresearchgate.net

Green regions denote areas of neutral or near-zero potential.

By analyzing the MEP map of a molecule like Benzyl 3-amino-4-methylbenzoate, one can identify the likely sites for protonation, hydrogen bonding, and interactions with other charged species. uni-muenchen.demost.gov.bd For example, the oxygen atoms of the carbonyl group and the nitrogen of the amino group would be expected to be electron-rich (red or yellow), while the amino hydrogens would be electron-poor (blue).

Computational methods can accurately predict spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data. uobasrah.edu.iq

IR Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule in its ground state. up.ac.za These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated spectrum can be compared with experimental FT-IR and FT-Raman spectra. elixirpublishers.commost.gov.bd Often, calculated frequencies are scaled by a specific factor to correct for approximations in the computational method and anharmonicity, leading to a better agreement with experimental values. researchgate.net For this compound, key predicted vibrations would include the C=O stretch of the ester, N-H stretches of the amine, C-H stretches of the aromatic rings and methyl group, and C-O stretching. up.ac.za

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used to calculate NMR chemical shifts (¹H and ¹³C). epstem.netresearchgate.net These calculations provide theoretical chemical shift values for each nucleus in the molecule. By comparing the calculated shifts with experimental NMR data, researchers can confirm the molecular structure and assign specific peaks in the experimental spectrum. nih.govliverpool.ac.uk For this compound, calculations would predict the chemical shifts for the protons and carbons of the benzyl group, the substituted benzoate (B1203000) ring, and the methyl group.

Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies for a Related Compound This table presents data for a sulfonamide Schiff base to illustrate the comparison between experimental and calculated IR data.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| Phenolic O-H stretch | 3444 | 3539 |

| Azomethine C=N stretch | 1616 | 1674 |

| Asymmetric S-O stretch | 1340 | 1367 |

| Symmetric S-O stretch | 1161 | 1285 |

Data sourced from a study on (E)-4-((3,5-dibromo-2-hydroxybenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide. most.gov.bd

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: Most non-rigid molecules can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for converting between them. researchgate.net For this compound, key rotational points would be the C-O bond of the ester and the C-C bond connecting the benzyl group. A potential energy surface scan, where the energy is calculated as a function of a specific dihedral angle, can reveal the lowest-energy conformation and the transition state energies between conformers. researchgate.net

Molecular Dynamics (MD) Simulations: While quantum calculations often focus on static, minimum-energy structures, molecular dynamics simulations provide a view of the molecule's behavior over time. acs.org MD simulations model the movements of atoms and molecules based on classical mechanics. semanticscholar.org A simulation of this compound could show how the molecule flexes and changes shape at a given temperature. When performed in a solvent like water or an organic solvent, MD can also reveal how the molecule interacts with its environment, providing insights into its solvation and transport properties. Such simulations are valuable for understanding how the molecule behaves in a realistic biological or chemical system. acs.orgnih.gov

Reaction Mechanism Elucidation through Transition State Modeling

Understanding how a chemical reaction occurs step-by-step is crucial for optimizing reaction conditions and designing new synthetic pathways. Computational chemistry can elucidate reaction mechanisms by modeling the transition state (TS) — the highest energy point along the reaction coordinate. nih.gov

For the synthesis of this compound, which could be formed via the esterification of 3-amino-4-methylbenzoic acid with benzyl alcohol, transition state modeling could be used to:

Identify the Transition State Structure: Locate the specific atomic arrangement of the high-energy intermediate.

Calculate the Activation Energy (Ea): Determine the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

Map the Reaction Pathway: Trace the entire energy profile from reactants to products through the transition state.

This type of analysis helps confirm whether a proposed mechanism is energetically feasible and can provide a deeper understanding of the factors controlling the reaction's outcome. nih.gov For example, it could clarify the role of a catalyst in lowering the activation energy for the esterification process. chemicalbook.com

Quantitative Structure-Reactivity Relationship (QSAR) Modeling (excluding biological activity predictions)

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to correlate the chemical structure of a series of compounds with their measured reactivity in a specific chemical transformation. Unlike QSAR models focused on biological endpoints, QSRR models are concerned with predicting physical-chemical properties and reaction kinetics, such as rate constants, equilibrium constants, and stability. europa.euchemrxiv.org These models are built upon the principle that the reactivity of a chemical is intrinsically linked to its molecular structure. By quantifying structural features through molecular descriptors, it is possible to create mathematical equations that predict reactivity.

For aromatic esters like this compound, QSRR models typically employ a range of descriptors to capture the electronic and steric influences of the substituents on the reactive center (the ester group). Key descriptors often include:

Electronic Parameters: Hammett constants (σ), which account for the electron-donating or electron-withdrawing effects of substituents on the benzene ring. europa.eu

Quantum Chemical Descriptors: Calculated properties such as atomic charges (e.g., Hirshfeld charges), frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP) surfaces. acs.orgup.ac.za These descriptors provide detailed insight into the electron distribution and the sites most susceptible to nucleophilic or electrophilic attack. acs.org

Steric Parameters: Descriptors that quantify the bulk and shape of the molecule or its substituents, which can influence the accessibility of the reaction center.

Research Findings

While specific QSRR models predicting the non-biological chemical reactivity of this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on structurally related benzoate esters. A primary area of investigation for these compounds is their hydrolytic stability, a key measure of chemical reactivity.

For instance, studies on the base-catalyzed hydrolysis of a homologous series of benzoate esters demonstrate a clear relationship between the structure of the alcohol moiety and the rate of reaction. nih.gov In these investigations, the rate-determining step is often the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. nih.gov Computational methods, such as semi-empirical calculations, can be used to determine the activation energies (Ea) for this step. According to the Arrhenius equation, a higher activation energy corresponds to a lower reaction rate constant and, consequently, greater stability (a longer half-life, t½). nih.gov

Theoretical calculations for a series of n-alkyl benzoates showed that the activation energy required to form the tetrahedral intermediate increases with the length of the alkyl chain. This computational finding aligns perfectly with experimental data, where the half-life of the esters under basic hydrolysis conditions increases from methyl to n-butyl benzoate. nih.gov

| Compound | Experimental t½ (min) | Calculated Relative Ea (kcal/mol) |

| Methyl benzoate | 15 | 18.5 |

| Ethyl benzoate | 22 | 19.2 |

| n-Propyl benzoate | 28 | 19.8 |

| n-Butyl benzoate | 35 | 20.3 |

| Data derived from studies on homologous benzoate esters under specific base-catalyzed hydrolysis conditions. The table illustrates the correlation between alkyl chain length, experimental stability (t½), and computationally derived activation energy (Ea). Source: nih.gov |

Furthermore, computational studies on aminobenzoate isomers, such as methyl-3-aminobenzoate and methyl-4-aminobenzoate, provide insights into how substituent positioning affects molecular properties and reactivity. rsc.org Density Functional Theory (DFT) calculations are used to determine preferred protonation sites (amine vs. carbonyl oxygen), which is a fundamental aspect of reactivity in acidic conditions. rsc.org These studies show that the most stable protonated form can depend on the environment (gas phase vs. aqueous solution), highlighting the role of solvation in chemical reactivity. rsc.org Such theoretical investigations are crucial for building robust QSRR models by identifying the most relevant structural and environmental parameters that govern a specific chemical reaction.

Applications As Synthetic Intermediates in Specialized Chemical Synthesis

Role in Pharmaceutical Intermediate Synthesis

The structural motifs present in Benzyl (B1604629) 3-amino-4-methylbenzoate make it a valuable precursor in the development of complex pharmaceutical molecules.

Precursor for Tyrosine Kinase Inhibitors (e.g., Imatinib, Nilotinib scaffolds)

Benzyl 3-amino-4-methylbenzoate and its derivatives are instrumental in the synthesis of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapy drugs. google.comgoogle.com TKIs like Imatinib and Nilotinib function by blocking the action of tyrosine kinase enzymes, which are crucial for cancer cell growth and proliferation. google.comnih.gov The synthesis of these inhibitors often involves the use of 3-amino-4-methylbenzoic acid derivatives, which can be prepared from this compound. google.comchemicalbook.com For instance, the core structure of Nilotinib, N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, highlights the importance of the substituted aniline (B41778) moiety that can be derived from this intermediate. google.comnih.gov Research has demonstrated synthetic routes where methyl 3-amino-4-methylbenzoate, a closely related compound, is a key starting material for creating the central phenylaminopyrimidine scaffold of these inhibitors. google.comnih.gov

Building Block for Aromatic Amine-Containing Pharmaceutical Frameworks

Beyond TKIs, this compound serves as a versatile building block for a variety of pharmaceutical frameworks that contain an aromatic amine. chemicalbook.commedchemexpress.com Aromatic amines are a common feature in many biologically active molecules. The presence of the amino group on the benzene (B151609) ring of this compound allows for a range of chemical transformations, including acylation, alkylation, and diazotization, to build more complex drug candidates. chemicalbook.com For example, it can be used in the preparation of various benzamide (B126) derivatives which may exhibit a range of biological activities. nih.gov Its utility extends to the synthesis of compounds investigated for their potential as antitumor agents and in other therapeutic areas.

Utility in Agrochemical and Specialty Chemical Production

The reactivity and structural features of this compound also lend themselves to the synthesis of non-pharmaceutical specialty chemicals, including those used in agriculture and for coloration.

Intermediate for Herbicides and Pesticides

In the agrochemical industry, derivatives of 3-amino-4-methylbenzoic acid are utilized as intermediates in the production of herbicides and pesticides. chemicalbook.com The specific structural arrangement of this compound can be modified to create active ingredients that target specific biological pathways in weeds or pests. While detailed public information on its direct use in specific commercial pesticides is limited, the general class of substituted aminobenzoic acids is well-established in agrochemical synthesis.

Synthesis of Dyes and Advanced Pigments

The aromatic amine functionality of this compound makes it a suitable precursor for the synthesis of azo dyes and other advanced pigments. kaivalchem.com The diazotization of the amino group, followed by coupling with various aromatic compounds, is a classic method for producing a wide range of colors. While specific examples directly citing this compound are not prevalent in readily available literature, the underlying chemistry is fundamental to the dye industry. The broader class of aminobenzoic acid derivatives is used in creating pigments for various applications, including printing inks and paints.

Contribution to Materials Science Applications

The potential applications of this compound extend into the realm of materials science. Its aromatic structure and reactive functional groups can be exploited to synthesize novel polymers and other advanced materials. For example, benzoate (B1203000) derivatives can be used in the creation of new polymers or coating materials. ontosight.ai The incorporation of this molecule into a polymer backbone could impart specific properties such as thermal stability, altered solubility, or specific optical characteristics. Research in this area is ongoing, exploring how intermediates like this compound can contribute to the development of next-generation materials.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |

| This compound | C15H15NO2 | 241.29 | Pharmaceutical intermediate |

| Imatinib | C29H31N7O | 493.60 | Tyrosine kinase inhibitor |

| Nilotinib | C28H22F3N7O | 529.52 | Tyrosine kinase inhibitor |

| 3-Amino-4-methylbenzoic acid | C8H9NO2 | 151.16 | Intermediate for pharmaceuticals and dyes |

| Methyl 3-amino-4-methylbenzoate | C9H11NO2 | 165.19 | Pharmaceutical and agrochemical intermediate |

| Benzyl benzoate | C14H12O2 | 212.24 | Perfume raw material, pharmaceutical |

Monomer or Intermediate for Polymer and Coating Development

This compound is a molecule with functional groups that make it a promising candidate as a monomer or an intermediate in the development of specialized polymers and coatings. The presence of a primary amine group and an aromatic ring structure allows for its incorporation into polymer backbones, particularly in the synthesis of aromatic polyamides and polyimides. These classes of polymers are renowned for their high thermal stability, excellent mechanical properties, and chemical resistance. numberanalytics.combwise.kr

The synthesis of aromatic polyamides typically involves the polycondensation reaction between a diamine and a diacid or its derivative. numberanalytics.com In this context, this compound, after suitable modification to a difunctional monomer, could be utilized. For instance, the amino group can react with diacyl chlorides, and the benzyl ester group, after debenzylation to the carboxylic acid, can be converted to an acyl chloride. This diacyl chloride can then react with a diamine to form a polyamide. The incorporation of the methyl-substituted benzene ring can influence the polymer's properties, such as solubility and thermal behavior. ntu.edu.tw The introduction of bulky side groups is a known strategy to enhance the solubility of otherwise rigid and insoluble aromatic polyamides and polyimides, without significantly compromising their thermal stability. mdpi.compsu.edu

In the field of coatings, benzyl esters are recognized for their utility in various formulations. valtris.com They can act as high-performance plasticizers, improving the flexibility and durability of the coating film. ontosight.ai Benzyl alcohol, a related compound, is used as a coalescing agent and a co-solvent in epoxy resin systems, highlighting the role of the benzyl group in coating formulations. sanminglobe.com Furthermore, benzyl methacrylate (B99206) is employed as a reactive diluent in adhesive and coating resins, contributing to good solvency and increased thermal stability. evonik.com While direct research on this compound in coatings is limited, its structural motifs suggest potential applications. The benzyl ester portion could enhance compatibility with various polymer systems like polyvinyl chloride, polyurethane, and acrylics. valtris.com The amino group could also participate in cross-linking reactions, for example, with epoxy resins, to form a durable coating.

The following table summarizes the potential roles of this compound's functional groups in polymer and coating applications:

| Functional Group | Potential Role in Polymerization | Potential Role in Coatings |

| Primary Amine (-NH2) | Monomer for polyamides and polyimides. numberanalytics.com | Curing agent for epoxy resins. |

| Benzyl Ester (-COOCH2Ph) | Can be converted to a carboxylic acid for polycondensation. | Plasticizer, coalescing agent, improves compatibility. valtris.comontosight.ai |

| Aromatic Ring | Contributes to thermal stability and mechanical strength. bwise.kr | Enhances durability and chemical resistance. |

| Methyl Group (-CH3) | Can improve solubility of the resulting polymer. ntu.edu.tw | May influence film properties. |

Formation of Schiff Base Ligands for Coordination Chemistry

The primary amino group of this compound makes it a valuable precursor for the synthesis of Schiff bases. Schiff bases, characterized by the azomethine (-N=CH-) group, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ekb.egnih.gov These compounds are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. jmchemsci.comnih.gov

The reaction of this compound with various aldehydes would yield a series of Schiff base ligands. The imine nitrogen and potentially another donor atom from the aldehyde or within the benzoate structure can coordinate with a metal center. For example, reaction with salicylaldehyde (B1680747) would produce a tridentate ligand with N and O donor atoms. The resulting metal complexes can exhibit interesting properties and have potential applications in catalysis, materials science, and biological systems. tandfonline.com

Research on related aminobenzoic acid derivatives has demonstrated their successful use in forming Schiff base ligands and their corresponding metal complexes. For instance, Schiff bases derived from aminobenzoic acids have been synthesized and their coordination with transition metals like Co(II), Ni(II), and Cu(II) has been studied. jmchemsci.com These studies have shown that the geometry and properties of the resulting metal complexes are influenced by the nature of the ligand and the metal ion. jmchemsci.com

The general synthesis of a Schiff base from this compound is depicted below:

General Reaction Scheme for Schiff Base Formation

In this reaction, R can be a variety of organic groups, allowing for the synthesis of a diverse library of Schiff base ligands.

The properties of the resulting Schiff base and its metal complexes can be tuned by varying the substituent 'R' on the aldehyde. This versatility makes this compound a useful building block in the design of new ligands for coordination chemistry.

The table below provides examples of aldehydes that could be reacted with this compound to form Schiff base ligands and the potential nature of the resulting ligands:

| Aldehyde Reactant | Resulting Schiff Base Ligand Type | Potential Donor Atoms |

| Salicylaldehyde | Tridentate | N, O, O |

| Pyridine-2-carboxaldehyde | Bidentate or Tridentate | N, N |

| 4-(Dimethylamino)benzaldehyde | Bidentate | N, N |

| 3-Formylacetylacetone | Bidentate | N, O |

Analytical Methodologies for Research and Quality Control

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are fundamental in separating Benzyl (B1604629) 3-amino-4-methylbenzoate from its precursors, by-products, and degradation products. The choice of method depends on the volatility and polarity of the compound and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of Benzyl 3-amino-4-methylbenzoate due to its high resolution and sensitivity. A typical method involves reversed-phase chromatography, which is well-suited for moderately polar compounds.

Method development for this analyte would focus on optimizing the separation of the main compound from potential impurities, such as the starting materials for its synthesis (e.g., 3-amino-4-methylbenzoic acid and benzyl alcohol) and possible side-products. Validation of the HPLC method is crucial to ensure its reliability and would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. jneonatalsurg.comaip.org

A typical isocratic HPLC method for the analysis of this compound could be developed using a C18 column. science.gov The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), to achieve optimal retention and separation. jneonatalsurg.comresearchgate.net UV detection is commonly employed, with the wavelength set at or near the maximum absorbance of the compound, which is determined by its chromophoric structure. science.gov

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

| Retention Time | ~5.8 min (hypothetical) |

| Run Time | 10 min |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. tcichemicals.com this compound, with its relatively high boiling point and the presence of a primary amine group, may require derivatization to improve its volatility and chromatographic behavior, reducing peak tailing and enhancing sensitivity. greyhoundchrom.com

Common derivatization reagents for compounds containing amino groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,O-Bis(trimethylsilyl)acetamide (BSA), which convert the polar N-H group into a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative. tcichemicals.comgreyhoundchrom.com The analysis would be performed on a capillary column with a non-polar or medium-polarity stationary phase.

Table 2: Example GC Method Parameters for Analysis of Derivatized this compound

| Parameter | Value |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | DB-5 or HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 310 °C (FID) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective tool for monitoring the progress of chemical reactions, such as the synthesis of this compound. blogspot.com By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visually tracked.

For the visualization of this compound on a TLC plate, which contains a primary aromatic amine, a ninhydrin (B49086) stain is highly effective. blogspot.comwikipedia.orgreachdevices.com Upon heating, ninhydrin reacts with the primary amine to produce a distinct purple or pink spot, known as Ruhemann's purple. blogspot.comwikipedia.org This allows for the sensitive detection of the product. The choice of the mobile phase (eluent) is critical for achieving good separation between the spots of the reactants and the product. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used and the ratio is adjusted to obtain optimal Rf values.

Table 3: TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica (B1680970) gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization | UV light (254 nm) and Ninhydrin stain followed by heating |

| Expected Rf (Product) | ~0.4 (hypothetical) |

Advanced Hyphenated Techniques for Complex Mixture Analysis

For the analysis of complex mixtures or for detecting trace levels of this compound, more advanced and sensitive hyphenated techniques are employed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the high separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is particularly valuable for the trace analysis of compounds in complex matrices. nih.govnih.gov In the context of this compound, LC-MS/MS would be the method of choice for biomonitoring studies or for the detection of residual impurities at very low levels.

The method involves the separation of the analyte by LC, followed by its ionization, typically using electrospray ionization (ESI) in positive mode. The resulting protonated molecule [M+H]+ is then subjected to collision-induced dissociation (CID) in the mass spectrometer to generate characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), exceptional selectivity and sensitivity can be achieved. researchgate.net The separation of structural isomers is a key advantage of using LC-MS/MS. labrulez.comlcms.cz

Table 4: Hypothetical LC-MS/MS Parameters for Trace Analysis of this compound

| Parameter | Value |

|---|---|

| LC Column | UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 min |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]+ | m/z 242.1 |

| Product Ions (MRM Transitions) | m/z 91.1 (benzyl fragment), m/z 134.1 (aminomethylbenzoate fragment) |

| Collision Energy | Optimized for each transition |

Development of Chiral Analytical Methods for Enantiomeric Purity Assessment of Chiral Derivatives

While this compound itself is an achiral molecule, it can be used as a starting material or intermediate in the synthesis of chiral molecules. The assessment of enantiomeric purity (or enantiomeric excess, e.e.) of these chiral derivatives is critical in pharmaceutical development, as different enantiomers can have vastly different biological activities. mdpi.com The separation of enantiomers, which have identical physical properties in a non-chiral environment, requires the introduction of a chiral influence. This is primarily achieved using High-Performance Liquid Chromatography (HPLC) through two main strategies. nih.govchromatographyonline.com

Future Research Directions and Translational Perspectives

Development of Green Chemistry Approaches for Benzyl (B1604629) 3-amino-4-methylbenzoate Synthesis

Traditional synthesis of benzoate (B1203000) esters, often through Fischer esterification, typically involves the use of strong mineral acids as catalysts and the removal of water to drive the reaction forward. numberanalytics.com While effective, these methods can generate significant waste and involve harsh conditions. Future research will increasingly focus on "green" alternatives that are more environmentally benign and efficient.

Key areas for development in the green synthesis of Benzyl 3-amino-4-methylbenzoate would include:

Reusable Solid Acid Catalysts: Investigating solid acid catalysts like ion-exchange resins (e.g., Dowex H+) or metal oxides can simplify product purification and allow for catalyst recycling, reducing waste. nih.govacs.org For instance, a Dowex H+/NaI system has proven effective for various esterifications, offering a non-toxic and reusable option. nih.govacs.org

Enzymatic Catalysis: Biocatalysis, using enzymes like lipases, offers a highly selective and mild route for esterification. nih.govparis-saclay.fr Engineering enzymes for enhanced stability and activity in non-aqueous solvents could lead to highly efficient and sustainable production of this compound. nih.govparis-saclay.fr

Alternative Energy Sources: The use of microwave or ultrasonic irradiation can significantly accelerate reaction times and reduce energy consumption compared to conventional heating. These techniques are increasingly being applied to various organic syntheses, including esterification.

Atom-Economic Reactions: Exploring synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This could involve novel coupling reactions that avoid the formation of byproducts like water.

A hypothetical green synthesis route could involve the direct esterification of 3-amino-4-methylbenzoic acid with benzyl alcohol using a reusable solid acid catalyst under microwave irradiation, minimizing solvent use and reaction time.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is central to advancing chemical synthesis. For this compound, research into new catalytic systems could dramatically improve yield, selectivity, and reaction conditions.

Future directions in catalysis include:

Organometallic Catalysts: Metallocene complexes, such as those based on zirconocene, have been studied for aromatic esterification and could be optimized for the synthesis of this specific benzyl ester. diva-portal.org Palladium-based catalysts are also highly effective for forming C-C and C-O bonds and have been used in innovative "ester dance reactions" where an ester group can be translocated around an aromatic ring, opening up new synthetic possibilities. waseda.jporganic-chemistry.org

Nickel-Based Catalysts: Nickel catalysts are emerging as a cost-effective alternative to palladium for cross-coupling and ester transfer reactions. acs.org A system using a Ni/dcypt catalyst has been shown to cleave the C-C bond of aromatic esters, enabling the transfer of the ester functional group to other molecules. acs.org

Nanocatalysts: Porous nanomaterials, including functionalized silica (B1680970), metal oxides, and metal-organic frameworks (MOFs), offer high surface areas and tunable active sites. nih.gov These materials can act as highly efficient and recyclable heterogeneous catalysts for esterification and other organic transformations. nih.gov For example, amine-functionalized silica has shown excellent catalytic activity in condensation reactions. nih.gov

The following table outlines potential catalytic systems and their advantages for the synthesis of aromatic esters like this compound.

| Catalyst Type | Specific Example | Potential Advantages |

| Solid Acids | Dowex H+ / NaI nih.govacs.org | Reusable, non-toxic, simple workup. |

| Organometallics | Zirconocene triflate diva-portal.org | High activity, milder conditions than traditional acids. |

| Palladium Complexes | Pd-dcypt waseda.jp | Enables novel transformations like ester translocation. |

| Nickel Complexes | Ni/dcypt acs.org | Cost-effective, enables ester transfer reactions. |

| Nanocatalysts | Amine-functionalized silica nih.gov | High surface area, high selectivity, reusable. |

Advanced Applications in Complex Molecule Synthesis and Functional Materials

The structural core of this compound, being an analog of intermediates used in pharmaceuticals, suggests significant potential for its use as a building block in medicinal chemistry and materials science. indiamart.comgoogle.com Its methyl and ethyl ester counterparts are key starting materials for synthesizing a range of biologically active molecules, including inhibitors of the hedgehog signaling pathway (a target in cancer therapy) and various pharmaceutical agents. chemicalbook.com

Future research could explore:

Pharmaceutical Analogs: The benzyl group, compared to a methyl or ethyl group, can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This compound could be a valuable precursor for creating novel analogs of existing drugs, such as tyrosine kinase inhibitors, potentially leading to improved efficacy or altered pharmacological profiles. google.com Studies on related methyl benzoate derivatives have shown their potential as inhibitors of enzymes in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for cancer progression. researchgate.net

Functional Dyes and Polymers: The aromatic amine functionality allows for diazotization and coupling reactions, which could be used to synthesize novel azo dyes with specific photophysical properties. Furthermore, the molecule could be incorporated into polymer backbones to create functional materials with unique optical, thermal, or electronic characteristics.

Design of Novel Inhibitors: The 3-amino-4-methylbenzoate scaffold can be elaborated to design inhibitors for various enzymes. For example, derivatives have been designed as inhibitors of Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), a key target for anti-tuberculosis drugs. uef.fi

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

For this compound and its derivatives, AI and ML could be applied to:

Reaction Optimization: ML models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature, time) to maximize the yield and purity of this compound, reducing the need for extensive trial-and-error experimentation. chemcopilot.com

Predictive Chemistry: AI can forecast the biological activity, toxicity, and physicochemical properties of novel derivatives based on their structure. elchemy.comchemcopilot.com This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties and known biological targets. elchemy.com By learning from existing data on 3-amino-4-methylbenzoate derivatives and their targets, AI could propose novel structures with high predicted activity as potential drug candidates. researchgate.netuef.fi

Streamlining R&D: AI-powered platforms can unify and structure research data from electronic lab notebooks (ELNs) and other sources, making it easier to search past experiments and generate insights, thereby accelerating the entire research and development cycle. xtalks.comrevvitysignals.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.